JujubosideB

Description

Origin and Traditional Medicinal Context of Jujuboside B

Jujuboside B is a triterpenoid (B12794562) saponin (B1150181) derived from the seeds of Ziziphus jujuba Mill. var. spinosa, commonly known as the sour jujube. biosynth.comnih.gov This plant has been a cornerstone of traditional Chinese medicine for thousands of years, where its seeds, referred to as Suan Zao Ren, are used to treat a variety of ailments. nih.govmdpi.comfrontiersin.org Historically, Suan Zao Ren has been prescribed for conditions such as insomnia and anxiety. mdpi.comacs.org The sedative and hypnotic effects of the seeds are well-documented in traditional texts and have been a primary focus of their medicinal use. nih.govfrontiersin.org Jujuboside B, along with its counterpart Jujuboside A, is considered one of the principal active components responsible for these therapeutic properties. nih.govfrontiersin.orgresearchgate.net

Emergence as a Subject of Modern Scientific Inquiry

The transition of Jujuboside B from a traditional remedy to a molecule of interest in modern science began with phytochemical investigations aiming to identify the active constituents of Ziziphus jujuba seeds. In 1978, researchers first isolated Jujuboside A and Jujuboside B from a methanol (B129727) extract of Suan Zao Ren. nih.gov This initial isolation paved the way for further pharmacological studies to understand their mechanisms of action. Early research confirmed the sedative-hypnotic effects, and subsequent studies began to explore a wider range of biological activities. nih.govfrontiersin.org More recently, scientific interest has expanded to its potential applications in cardiovascular health and oncology. researchgate.netchemfaces.comselleckchem.com

Current Research Landscape and Significance in Natural Product Chemistry and Biomedicine

Today, Jujuboside B is a focal point in both natural product chemistry and biomedical research. Its complex chemical structure continues to be of interest to chemists. medchemexpress.com In the biomedical field, research has revealed a multitude of pharmacological effects. Studies have demonstrated its ability to inhibit platelet aggregation, suggesting a role in preventing cardiovascular diseases. researchgate.netchemfaces.com Furthermore, a growing body of evidence points to its anticancer properties. Research has shown that Jujuboside B can induce apoptosis (programmed cell death) and autophagy in various cancer cell lines, including those of colorectal and breast cancer. acs.orgnih.govspandidos-publications.commedcraveonline.comnih.gov Its neuroprotective effects are also under investigation, with studies suggesting it may offer benefits against neurodegenerative conditions due to its antioxidative properties. biosynth.commdpi.com The ongoing exploration of its mechanisms of action, such as its influence on signaling pathways like MAPK, continues to uncover its therapeutic potential. spandidos-publications.comnih.govnih.gov

Table 1: Key Research Findings on Jujuboside B

| Research Area | Key Findings | References |

|---|---|---|

| Cardiovascular | Inhibits platelet aggregation; Reduces vascular tension. researchgate.netchemfaces.com | researchgate.netchemfaces.com |

| Oncology | Induces apoptosis and autophagy in various cancer cell lines (e.g., colorectal, breast). acs.orgnih.govspandidos-publications.commedcraveonline.comnih.gov | acs.orgnih.govspandidos-publications.commedcraveonline.comnih.gov |

| Neurology | Exhibits sedative-hypnotic effects; Shows neuroprotective potential. biosynth.comnih.govfrontiersin.orgmdpi.com | biosynth.comnih.govfrontiersin.orgmdpi.com |

| Mechanism of Action | Modulates signaling pathways such as MAPK/ERK and PI3K/Akt. nih.gov | nih.gov |

Table 2: Chemical Properties of Jujuboside B

| Property | Value |

|---|---|

| Chemical Formula | C52H84O21 biosynth.commedchemexpress.com |

| Molecular Weight | 1045.21 g/mol biosynth.commedchemexpress.com |

| Appearance | White to off-white solid medchemexpress.com |

| CAS Number | 55466-05-2 biosynth.commedchemexpress.commedchemexpress.com |

| Melting Point | 228-231°C labsolu.ca |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Jujuboside A |

| Jujuboside B |

| Spinosin |

| Betulinic acid |

| 6"'-feruloylspinosin |

| Magnoflorine |

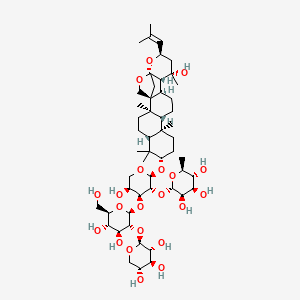

Structure

2D Structure

Properties

CAS No. |

55466-05-2 |

|---|---|

Molecular Formula |

C52H84O21 |

Molecular Weight |

1045.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,4S,7R,9S,13R,17S,18S,20R)-18-hydroxy-4,8,8,12,18-pentamethyl-20-(2-methylprop-1-enyl)-21,23-dioxahexacyclo[18.2.1.01,17.03,16.04,13.07,12]tricosan-9-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H84O21/c1-22(2)15-52-20-50(8,63)42-24-9-10-30-48(6,25(24)16-51(42,73-52)21-66-52)13-11-29-47(4,5)31(12-14-49(29,30)7)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24?,25?,26-,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,48+,49?,50+,51-,52+/m1/s1 |

InChI Key |

GFOFQZZEGDPXTG-ZHUYPZMKSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H](CO[C@H]2O[C@H]3CCC4([C@@H]5CCC6[C@H]7[C@@](C[C@]8(OC[C@]7(O8)CC6[C@@]5(CC[C@H]4C3(C)C)C)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(C5(CCC4C3(C)C)C)CC78C6C(CC(O7)(OC8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

melting_point |

222 - 225 °C |

physical_description |

Solid |

Pictograms |

Irritant |

Synonyms |

jujuboside B |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of Jujuboside B

Antineoplastic Activities

Jujuboside B has demonstrated notable antitumor activities in various cancer cell lines. encyclopedia.pubfrontiersin.org Research indicates that its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death, or apoptosis, and the modulation of cellular recycling processes through autophagy. acs.orgnih.govencyclopedia.pubmdpi.com

Cellular Apoptosis Induction Mechanisms

Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Jujuboside B has been shown to trigger this cell death pathway in cancer cells through several interconnected mechanisms.

Recent studies have highlighted the role of Jujuboside B in inducing mitochondrial-dependent apoptosis. x-mol.netx-mol.net This intrinsic pathway is often initiated by cellular stress, leading to the production of reactive oxygen species (ROS). The accumulation of ROS can cause damage to mitochondrial DNA, leading to mitochondrial dysfunction and the subsequent initiation of apoptosis. nih.gov In colorectal cancer cells, Jujuboside B has been observed to induce apoptosis through a mechanism involving ROS-mediated inhibition of the PI3K/Akt signaling pathway. x-mol.net This disruption of the mitochondrial environment is a key step in committing the cell to apoptosis.

Jujuboside B also activates the extrinsic apoptosis pathway, which is initiated by external signals. acs.orgnih.govdocksci.com This pathway involves the binding of death ligands to their corresponding receptors on the cell surface. Research has shown that Jujuboside B treatment increases the expression of Fas ligand (FasL). acs.orgnih.gov The binding of FasL to its receptor triggers a signaling cascade that leads to the activation of initiator caspase-8 and subsequently, the executioner caspase-3. acs.orgnih.govthermofisher.com The activation of this caspase cascade is a definitive step in the execution phase of apoptosis. acs.orgnih.gov

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial for regulating the mitochondrial apoptosis pathway. frontiersin.orgresearchgate.net Jujuboside B has been found to modulate this balance in favor of apoptosis. frontiersin.orgnih.gov In breast cancer cell lines, the induction of apoptosis by Jujuboside B was mediated by the pro-apoptotic BH3-only protein NOXA. frontiersin.org Furthermore, in colorectal cancer cells, treatment with Jujuboside B led to a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and a notable increase in the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that promotes the permeabilization of the outer mitochondrial membrane, a point of no return in the apoptotic process. frontiersin.orgresearchgate.net

Table 1: Effects of Jujuboside B on Apoptosis-Related Proteins

| Cell Line | Protein Modulated | Effect | Pathway Implication |

|---|---|---|---|

| Colorectal Cancer Cells | Bcl-2 | Decreased Expression nih.gov | Mitochondrial-Dependent Apoptosis |

| Colorectal Cancer Cells | Bax | Increased Expression nih.gov | Mitochondrial-Dependent Apoptosis |

| Breast Cancer Cells | NOXA | Mediated Apoptosis Induction frontiersin.org | Pro-apoptotic Protein Modulation |

| AGS and HCT 116 Cells | FasL | Increased Expression acs.orgnih.gov | Extrinsic Apoptosis Pathway |

| AGS and HCT 116 Cells | Caspase-8 | Activation acs.orgnih.gov | Extrinsic Apoptosis Pathway |

| AGS and HCT 116 Cells | Caspase-3 | Activation acs.orgnih.gov | Extrinsic Apoptosis Pathway |

Extrinsic Apoptosis Pathway Activation (e.g., FasL, Caspase-8, Caspase-3)

Autophagy Modulation

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the context. Jujuboside B has been shown to induce autophagy in cancer cells. acs.orgnih.govencyclopedia.pubmdpi.com

The induction of autophagy by Jujuboside B is characterized by the formation of cytoplasmic vacuoles and the conversion of microtubule-associated protein 1 light chain-3 I (LC3-I) to its lipidated form, LC3-II. acs.orgnih.gov This conversion is a hallmark of autophagosome formation. encyclopedia.pub Studies have shown that in human gastric adenocarcinoma and colorectal cancer cells, Jujuboside B treatment leads to a significant increase in LC3-II levels. encyclopedia.pubmdpi.comencyclopedia.pub This process appears to be mediated, at least in part, by the activation of the p38/JNK signaling pathway. encyclopedia.pubencyclopedia.pub Interestingly, some research suggests that the autophagy induced by Jujuboside B may act as a protective mechanism, retarding the progression of apoptosis. acs.orgnih.gov When autophagy was inhibited, the apoptotic effects of Jujuboside B were enhanced. acs.orgnih.gov

Table 2: Autophagic Response to Jujuboside B

| Cell Line | Key Observation | Regulatory Pathway |

|---|---|---|

| AGS and HCT 116 Cells | LC3-I to LC3-II Conversion acs.orgnih.govencyclopedia.pubencyclopedia.pub | p38/JNK-mediated encyclopedia.pubencyclopedia.pub |

| AGS and HCT 116 Cells | Cytoplasmic Vacuole Formation acs.orgnih.govencyclopedia.pubencyclopedia.pub | p38/JNK-mediated encyclopedia.pubencyclopedia.pub |

Signaling Pathway Involvement (e.g., AMPK)

Jujuboside B has been shown to modulate key cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway. The activation of AMPK is a critical therapeutic target for conditions involving cellular proliferation, such as restenosis. frontiersin.org Research indicates that JuB can promote the phosphorylation of AMPK. nih.gov In studies involving vascular smooth muscle cells (VSMCs), the inhibitory effects of JuB on cell proliferation and migration were partially reversed by an AMPK inhibitor, confirming the pathway's role in JuB's mechanism of action. frontiersin.org Specifically, JuB has been found to antagonize the effects of platelet-derived growth factor-BB (PDGF-BB) on VSMCs, in part through the AMPK/PPAR-γ signaling pathway. frontiersin.orgnih.gov In breast cancer cell lines, the AMPK signaling pathway has been identified as playing a significant role in JuB-induced autophagy. frontiersin.orgpatrinum.ch

| Cell Line/Model | Context | Key Findings on AMPK Pathway | Source |

|---|---|---|---|

| Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB-induced proliferation and migration | JuB promoted the phosphorylation of AMPK; inhibition of AMPK partially reversed JuB's effects. | frontiersin.orgnih.gov |

| MCF-7 (Human Breast Cancer) | JuB-induced autophagy | AMPK signaling plays an important role in the autophagic process initiated by JuB. | frontiersin.org |

Crosstalk with Apoptosis Pathways

Jujuboside B demonstrates a complex interaction with programmed cell death, or apoptosis, often involving crosstalk with other cellular processes like autophagy. In breast cancer cells, JuB-induced apoptosis is mediated by the pro-apoptotic protein NOXA. frontiersin.org Interestingly, studies also report that JuB induces autophagy, which can act as a pro-survival mechanism that attenuates the apoptotic process. frontiersin.org In human colorectal cancer cells (HCT116), treatment with JuB leads to a significant increase in apoptosis. nih.gov Mechanistic investigations in these cells revealed that JuB markedly reduces the expression of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) while increasing the levels of the pro-apoptotic protein Bcl-2 associated X-protein (Bax) and cleaved caspase-3. nih.govresearchgate.net Further research in AGS and HCT116 cells showed that JuB-induced apoptosis is associated with the extrinsic pathway, involving an increase in FasL and the activation of caspase-8. acs.org This extrinsic pathway-mediated apoptosis was found to be retarded by a protective autophagy induced by JuB. acs.org

| Cell Line | Key Apoptotic Markers | Crosstalk Mechanism | Source |

|---|---|---|---|

| MDA-MB-231 & MCF-7 (Breast Cancer) | Mediated by NOXA | Autophagy plays a pro-survival role, attenuating apoptosis. | frontiersin.org |

| HCT116 (Colorectal Cancer) | ↓Bcl-2, ↑Bax, ↑Cleaved Caspase-3 | JUB induces apoptosis through the regulation of the MAPK pathway. | nih.govresearchgate.net |

| AGS (Gastric Cancer) & HCT116 | ↑FasL, ↑Caspase-8 activation | JuB induces protective autophagy that retards extrinsic pathway-mediated apoptosis. | acs.org |

Anti-Angiogenic Mechanisms

Jujuboside B has been identified as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. researchgate.netx-mol.net This anti-angiogenic activity is a crucial component of its potential anti-tumor effects, as tumor growth is highly dependent on the formation of new blood vessels. researchgate.net

A critical step in angiogenesis is the proliferation of endothelial cells. Studies have demonstrated that Jujuboside B significantly inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner. researchgate.netx-mol.netnih.gov HUVECs are a standard model for studying the function of vascular endothelial cells in vitro. mdpi.com

The migration of endothelial cells is another essential component of angiogenesis. Research findings consistently show that Jujuboside B effectively inhibits the migration of HUVECs. researchgate.netx-mol.netnih.gov This inhibition disrupts the ability of endothelial cells to move and form the sprouting structures necessary for new vessel formation.

The final step in the formation of a new capillary network is the organization of endothelial cells into three-dimensional tubular structures. Jujuboside B has been found to suppress this process, significantly inhibiting the tube formation of HUVECs in a dose-dependent manner. researchgate.netx-mol.netnih.gov

The anti-angiogenic effects of Jujuboside B are mechanistically linked to its ability to block the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. researchgate.netx-mol.netnih.gov The VEGF/VEGFR2 pathway is a critical regulator of both physiological and pathological angiogenesis. researchgate.net Western blot analyses have shown that JuB inhibits the phosphorylation of VEGFR2 and its key downstream protein kinases, including Akt, FAK, Src, and PLCγ1. researchgate.netx-mol.netnih.gov By blocking this central signaling cascade, JuB effectively halts the multiple steps involved in angiogenesis. researchgate.net

| Anti-Angiogenic Mechanism | Experimental Model | Key Molecular Target/Effect | Source |

|---|---|---|---|

| Proliferation Inhibition | HUVECs | Dose-dependent inhibition of cell proliferation. | researchgate.netx-mol.netnih.gov |

| Migration Inhibition | HUVECs | Inhibited endothelial cell migration. | researchgate.netx-mol.netnih.gov |

| Tube Formation Suppression | HUVECs | Dose-dependent suppression of tube formation. | researchgate.netx-mol.netnih.gov |

| VEGFR2 Pathway Blockade | HUVECs / Xenograft models | Inhibition of VEGFR2 phosphorylation and downstream kinases (Akt, FAK, Src, PLCγ1). | researchgate.netx-mol.netnih.gov |

Downstream Kinase Phosphorylation Inhibition (e.g., Akt, FAK, Src, PLCγ1)

Jujuboside B has been shown to exert its anti-angiogenic effects by inhibiting the phosphorylation of key downstream protein kinases. nih.govresearchgate.net In a study investigating its impact on tumor growth, Western blot analysis revealed that JuB significantly inhibited the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its subsequent downstream signaling molecules. nih.govresearchgate.net These include Akt, Focal Adhesion Kinase (FAK), Src, and Phospholipase C gamma 1 (PLCγ1). nih.govresearchgate.netx-mol.net This inhibition of kinase phosphorylation is a crucial mechanism by which JuB suppresses the proliferation, migration, and tube formation of human umbilical vein endothelial cells, ultimately hindering angiogenesis. nih.govresearchgate.netx-mol.net

Ferroptosis Induction Mechanisms in Malignant Cells

Recent studies have highlighted the role of Jujuboside B in inducing ferroptosis, a form of regulated cell death, in malignant cells. In colorectal cancer (CRC) cells, JuB treatment was found to induce ferroptosis, contributing to its anti-tumor effects. nih.govnih.govspandidos-publications.comspandidos-publications.com The induction of ferroptosis by JuB was further confirmed by the observation that the effects of JuB could be mitigated by treatment with Ferrostatin-1 (Fer-1), a known ferroptosis inhibitor. nih.govspandidos-publications.com This indicates that the cell death pathway activated by JuB in these cancer cells is, at least in part, mediated through ferroptosis. nih.govspandidos-publications.com

Signal Transduction Pathway Regulation in Neoplastic Models

MAPK Pathway Modulation (e.g., p38, JNK, MEK, ERK)

Jujuboside B has been demonstrated to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in various cancer models. nih.govnih.govresearchgate.net In colorectal cancer cells, JuB treatment led to a significant reduction in the phosphorylation levels of MAPK Kinase (MEK) and Extracellular Signal-Regulated Kinase (ERK), key components of the MAPK pathway. nih.govresearchgate.net This inhibition of the MAPK pathway is associated with the suppression of cancer cell proliferation and the induction of apoptosis. nih.govresearchgate.net Some studies also suggest that JuB's anti-tumor effects may involve the activation of p38 and JNK, other arms of the MAPK pathway, which are often associated with apoptosis. ntu.edu.sgresearchgate.net The modulation of the MAPK pathway appears to be a critical mechanism for the anti-cancer activities of JuB. nih.govresearchgate.netntu.edu.sg

PI3K/Akt Signaling Interventions

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical target of Jujuboside B in neoplastic models. Research has shown that JuB can inhibit the PI3K/Akt pathway in non-small cell lung cancer cells, leading to reduced cell viability, migration, and invasion. dovepress.com This inhibition is characterized by a down-regulation in the phosphorylation of PI3K and Akt. dovepress.com Furthermore, studies have demonstrated that in the context of chronic stress-promoted tumor progression, JuB can block the PI3K/Akt signal transduction pathway. nih.govnih.gov This action contributes to its dual effect of ameliorating depression-like phenotypes and reversing tumor growth. nih.govnih.gov

RIPK1/RIPK3/MLKL Pathway Activation

Jujuboside B has been found to induce necroptosis, a form of programmed necrosis, in acute leukemia cells through the activation of the Receptor-Interacting Protein Kinase 1 (RIPK1)/Receptor-Interacting Protein Kinase 3 (RIPK3)/Mixed Lineage Kinase Domain-Like (MLKL) pathway. nih.govresearchgate.net This study showed that JuB inhibited the growth of leukemia cells and their ability to form colonies, which was accompanied by the activation of this specific pathway. nih.gov The effects of JuB were significantly blocked by the necroptosis inhibitor, Necrostatin-1 (Nec-1), confirming the involvement of this pathway. nih.gov Molecular modeling also suggested that RIPK1, RIPK3, and MLKL are potential direct targets of Jujuboside B. nih.gov

Cardiovascular and Vascular Remodeling Research

Jujuboside B has shown potential in cardiovascular protection and the modulation of vascular remodeling. frontiersin.orgnih.gov It has been reported to inhibit neointimal hyperplasia, a key process in restenosis following vascular intervention. frontiersin.orgnih.gov JuB achieves this by preventing the dedifferentiation, proliferation, and migration of vascular smooth muscle cells (VSMCs). frontiersin.orgnih.gov The underlying mechanism involves the activation of the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor-γ (PPAR-γ) signaling pathway. frontiersin.orgnih.gov Additionally, JuB has been shown to reduce vascular tension in an endothelium-dependent manner. plos.orgnih.gov This effect is mediated by an increase in extracellular Ca2+ influx through endothelial transient receptor potential cation (TRPC) channels, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) generation. plos.orgnih.gov

Table of Research Findings on Jujuboside B

| Area of Investigation | Key Findings | Affected Molecules/Pathways | Cell/Animal Model |

|---|---|---|---|

| Downstream Kinase Phosphorylation Inhibition | Inhibition of phosphorylation of key kinases involved in angiogenesis. nih.govresearchgate.net | Akt, FAK, Src, PLCγ1, VEGFR2 nih.govresearchgate.netx-mol.net | Human umbilical vein endothelial cells nih.govresearchgate.net |

| Ferroptosis Induction | Induction of ferroptosis in cancer cells. nih.govnih.govspandidos-publications.comspandidos-publications.com | Ferroptosis pathway nih.govspandidos-publications.com | Colorectal cancer cells nih.govnih.govspandidos-publications.comspandidos-publications.com |

| MAPK Pathway Modulation | Inhibition of MEK and ERK phosphorylation. nih.govresearchgate.net Potential activation of p38 and JNK. ntu.edu.sgresearchgate.net | p38, JNK, MEK, ERK nih.govresearchgate.netntu.edu.sg | Colorectal cancer cells, nih.govresearchgate.net Lung adenocarcinoma cells ntu.edu.sg |

| PI3K/Akt Signaling Interventions | Inhibition of PI3K and Akt phosphorylation. dovepress.com | PI3K/Akt pathway dovepress.comnih.govnih.gov | Non-small cell lung cancer cells, dovepress.com Tumor-bearing mice nih.govnih.gov |

| RIPK1/RIPK3/MLKL Pathway Activation | Activation of necroptosis. nih.govresearchgate.net | RIPK1, RIPK3, MLKL nih.gov | Acute leukemia cells nih.gov |

| Cardiovascular and Vascular Remodeling | Inhibition of neointimal hyperplasia and reduction of vascular tension. frontiersin.orgnih.govplos.orgnih.gov | AMPK/PPAR-γ, eNOS, TRPC channels frontiersin.orgnih.govplos.orgnih.gov | Rats with balloon-damaged blood vessels, frontiersin.orgnih.gov Isolated rat thoracic aorta rings plos.orgnih.gov |

Table of Compound Names

| Compound Name |

|---|

| 4-DAMP |

| Akt |

| AMP-activated protein kinase (AMPK) |

| Aucubin |

| Baicalein |

| B-cell lymphoma-2 (Bcl-2) |

| B-cell lymphoma-2 associated X-protein (Bax) |

| BRAF |

| CaM kinase II |

| Chloroquine diphosphate (B83284) (CQ) |

| Cleaved caspase-3 |

| Collagen-1 |

| CREB |

| EGFR |

| Endothelial nitric oxide synthase (eNOS) |

| ERK |

| Extracellular signal-regulated kinase (ERK) |

| Ferrostatin-1 (Fer-1) |

| Ferulic acid |

| Focal Adhesion Kinase (FAK) |

| Ginsenoside Rg1 |

| Ginsenoside Rg3 |

| Glibenclamide |

| GSK-3α |

| HRAS |

| Iberiotoxin |

| IL-11 |

| Imperialine |

| Indometacin |

| JNK |

| Jujuboside B (JuB) |

| Kaempferol |

| KRAS |

| L-NAME |

| LincRNA-EPS |

| MAPK Kinase (MEK) |

| Mitogen-Activated Protein Kinase (MAPK) |

| Mixed Lineage Kinase Domain-Like (MLKL) |

| mTOR |

| MyD88 |

| Necrostatin-1 (Nec-1) |

| NF-κB |

| Nitric oxide (NO) |

| NRAS |

| p-AKT |

| p-ERK |

| p-JNK |

| p-MEK |

| p-PI3K |

| p-PRKCA |

| p-P38 |

| p38 |

| Peimine |

| Peroxisome proliferator-activated receptor-γ (PPAR-γ) |

| Phosphoinositide 3-kinase (PI3K) |

| Phospholipase C gamma 1 (PLCγ1) |

| Picropodophyllotoxin |

| Quercetin |

| RAF |

| RAS |

| Receptor-Interacting Protein Kinase 1 (RIPK1) |

| Receptor-Interacting Protein Kinase 3 (RIPK3) |

| Resminostat |

| Ruxolitinib |

| SB202190 |

| SKF96365 |

| SPHK1 |

| SPHK2 |

| SP600125 |

| Src |

| Stachyose |

| TGF-β |

| TLR4 |

| Transient receptor potential cation (TRPC) channels |

| Tricin |

| Triptolide |

| TRIF |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) |

Vasorelaxation Mechanisms

Jujuboside B has demonstrated notable effects on vascular tension, primarily through mechanisms involving the endothelium, the inner lining of blood vessels.

Endothelium-Dependent Relaxation Studies

Research has shown that Jujuboside B induces vasodilation in an endothelium-dependent manner. nih.gov In studies using isolated rat thoracic aorta rings, Jujuboside B was found to reduce vascular tension in a dose-dependent fashion, an effect that was significantly diminished when the endothelium was removed. nih.govplos.org This indicates that the presence of a functional endothelium is crucial for the vasorelaxant effects of Jujuboside B. The vasodilation induced by Jujuboside B was significantly weakened by inhibitors such as L-NAME, KN93, EGTA, SKF96365, iberiotoxin, and glibenclamide, further highlighting the role of the endothelium in its mechanism of action. nih.govplos.org

Intracellular Calcium Influx Regulation

A key mechanism underlying the vasorelaxant effect of Jujuboside B is its ability to modulate intracellular calcium (Ca2+) concentrations in vascular endothelial cells. nih.govplos.org Studies have demonstrated that Jujuboside B increases intracellular Ca2+ levels in a dose-dependent manner. nih.govplos.org This elevation is primarily due to an influx of extracellular Ca2+, as the effect is inhibited by the removal of extracellular Ca2+ with EGTA. plos.org Specifically, Jujuboside B facilitates Ca2+ influx through transient receptor potential cation (TRPC) channels in the endothelium. nih.govplos.org When these channels are blocked by inhibitors like SKF96365, the Jujuboside B-induced increase in intracellular Ca2+ and subsequent vasodilation are significantly reduced. nih.govplos.org

Endothelial Nitric Oxide Synthase (eNOS) Activation

The increase in intracellular Ca2+ triggered by Jujuboside B leads to the activation of endothelial nitric oxide synthase (eNOS), a critical enzyme in the production of nitric oxide (NO), a potent vasodilator. nih.govplos.org The activation of eNOS is dependent on Ca2+ and calmodulin. plos.org Research has shown that Jujuboside B promotes the generation of NO and increases eNOS activity. nih.govplos.org This activation is achieved through the phosphorylation of eNOS at the Serine-1177 residue. plos.org The importance of this pathway is underscored by the finding that L-NAME, an eNOS inhibitor, attenuates both the NO generation and the vasodilation induced by Jujuboside B. nih.govplos.org

Table 1: Summary of Jujuboside B's Vasorelaxation Mechanisms This table is interactive. You can sort and filter the data.

| Mechanism | Key Findings | Supporting Evidence | References |

|---|---|---|---|

| Endothelium-Dependent Relaxation | Jujuboside B induces dose-dependent vasorelaxation in isolated rat thoracic aorta rings with intact endothelium. | Effect is diminished in endothelium-denuded rings. Attenuated by L-NAME, KN93, EGTA, SKF96365, iberiotoxin, and glibenclamide. | nih.govplos.org |

| Intracellular Calcium Influx Regulation | Increases intracellular Ca2+ concentration in a dose-dependent manner in human aortic endothelial cells (HAECs). | Effect is inhibited by EGTA and SKF96365, indicating reliance on extracellular Ca2+ influx through TRPC channels. | nih.govplos.org |

| Endothelial Nitric Oxide Synthase (eNOS) Activation | Promotes NO generation and increases eNOS activity. | Induces phosphorylation of eNOS at Serine-1177. Effects are attenuated by the eNOS inhibitor L-NAME. | nih.govplos.org |

Antiplatelet Aggregation Studies

In addition to its effects on vascular tone, Jujuboside B has been investigated for its potential to inhibit platelet aggregation, a key process in thrombus formation.

Inhibition of Agonist-Induced Platelet Aggregation (e.g., Collagen, Thrombin, Arachidonic Acid, ADP)

Studies have revealed that Jujuboside B possesses potent inhibitory effects on platelet aggregation induced by various agonists. nih.gov It has been shown to significantly inhibit aggregation in response to collagen, thrombin, arachidonic acid (AA), and adenosine (B11128) diphosphate (ADP). nih.govresearchgate.net This broad-spectrum inhibitory activity suggests that Jujuboside B may interfere with multiple pathways of platelet activation. researchgate.net

Thromboxane (B8750289) A2 Production Suppression

A significant mechanism contributing to the antiplatelet effect of Jujuboside B is its ability to suppress the production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation. nih.govresearchgate.net Research has demonstrated that Jujuboside B has a significant inhibitory effect on collagen-induced TXA2 production in rat platelets. nih.govchemfaces.com By reducing TXA2 levels, Jujuboside B can effectively decrease a key signaling molecule that promotes platelet activation and aggregation. researchgate.net

Table 2: Jujuboside B's Effects on Platelet Aggregation This table is interactive. You can sort and filter the data.

| Agonist | Effect of Jujuboside B | References |

|---|---|---|

| Collagen | Potent inhibition of platelet aggregation. | nih.govresearchgate.net |

| Thrombin | Potent inhibition of platelet aggregation. | nih.govresearchgate.net |

| Arachidonic Acid | Potent inhibition of platelet aggregation. | nih.govresearchgate.net |

| ADP | Potent inhibition of platelet aggregation. | nih.govresearchgate.net |

Anti-Neointimal Hyperplasia Mechanisms

Neointimal hyperplasia, the excessive proliferation and migration of vascular smooth muscle cells (VSMCs), is a key pathological process in vascular restenosis following procedures like angioplasty. nih.govresearchgate.net Jujuboside B has demonstrated significant potential in mitigating this process through several mechanisms. nih.govnih.gov

Vascular Smooth Muscle Cell (VSMC) Dedifferentiation Prevention

Under normal physiological conditions, VSMCs exist in a contractile state, characterized by low proliferation and migration. mdpi.com However, in response to vascular injury, they can switch to a synthetic phenotype, a process known as dedifferentiation, which is marked by increased proliferation and migration. mdpi.com Studies have shown that Jujuboside B can inhibit this phenotypic switch. nih.govnih.gov In experimental models, platelet-derived growth factor-BB (PDGF-BB) is often used to induce VSMC dedifferentiation. researchgate.net Treatment with Jujuboside B has been found to antagonize the effects of PDGF-BB, helping to maintain the contractile phenotype of VSMCs. nih.govnih.gov This is evidenced by the increased expression of contractile proteins, such as α-SMA, in the presence of Jujuboside B. nih.gov

VSMC Proliferation and Migration Inhibition

A critical step in the development of neointimal hyperplasia is the uncontrolled proliferation and migration of VSMCs. nih.govresearchgate.net Research has demonstrated that Jujuboside B effectively inhibits both of these processes. nih.govnih.gov In cultured VSMCs stimulated with PDGF-BB, a potent inducer of cell proliferation and migration, pretreatment with Jujuboside B significantly reduced cell proliferation. nih.govnih.gov This inhibitory effect is further supported by the downregulation of proliferation-associated proteins like proliferating cell nuclear antigen (PCNA) following Jujuboside B treatment. nih.gov Similarly, Jujuboside B has been shown to impede the migration of VSMCs, a crucial event in the formation of neointima. nih.govnih.gov

AMPK/PPAR-γ Signaling Pathway Activation

The therapeutic effects of Jujuboside B on neointimal hyperplasia are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway. nih.govnih.govmdpi.com AMPK is a crucial regulator of cellular energy homeostasis and its activation has been shown to inhibit VSMC proliferation. nih.gov Studies have revealed that Jujuboside B promotes the phosphorylation of AMPK, leading to its activation. nih.govnih.gov

Activated AMPK, in turn, can influence the expression of PPAR-γ, a nuclear receptor involved in regulating various biological processes, including cell proliferation and inflammation. mdpi.com Research indicates that Jujuboside B treatment increases the expression of PPAR-γ. nih.govnih.gov The importance of this pathway is highlighted by findings that the inhibitory effects of Jujuboside B on VSMC proliferation and migration are partially reversed when AMPK and PPAR-γ are inhibited. nih.govnih.gov This suggests that the AMPK/PPAR-γ pathway is a key molecular mechanism underlying the protective effects of Jujuboside B against neointimal hyperplasia. nih.govfrontiersin.org

Reactive Oxygen Species (ROS) Attenuation in VSMCs

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a significant contributor to the proliferation and migration of VSMCs. plos.org PDGF-BB stimulation has been shown to increase ROS production in VSMCs. nih.govfrontiersin.org Preclinical studies have demonstrated that Jujuboside B can attenuate this PDGF-BB-induced increase in ROS levels. nih.govnih.govfrontiersin.org By reducing oxidative stress within the vascular smooth muscle cells, Jujuboside B contributes to the inhibition of the signaling pathways that promote neointimal hyperplasia. nih.gov

Neurobiological Effects Research

In addition to its cardiovascular effects, Jujuboside B has been investigated for its neurobiological activities, particularly its influence on the GABAergic system.

GABAergic System Modulation

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating neuronal excitability. biosynth.com Modulation of the GABAergic system is a key mechanism for sedative and anxiolytic effects. biosynth.comcaringsunshine.com Studies have indicated that Jujuboside B can modulate the GABAergic system. biosynth.comnih.gov It has been shown to enhance GABAergic transmission, which may contribute to its potential sedative and anxiety-reducing properties. biosynth.comcaringsunshine.com Research suggests that Jujuboside B can up-regulate the expression of GABAA receptors and increase the opening frequency of the associated chloride channels, leading to a hypnotic effect. nih.govtandfonline.com This modulation of the GABAergic system points to the potential of Jujuboside B in the management of sleep and anxiety-related disorders. biosynth.com

Interactive Data Table: Preclinical Findings of Jujuboside B

| Area of Investigation | Key Finding | Mechanism of Action | Model System | Reference |

| Anti-Neointimal Hyperplasia | Prevents VSMC dedifferentiation | Antagonizes PDGF-BB effects | Cultured VSMCs | nih.govnih.gov |

| Anti-Neointimal Hyperplasia | Inhibits VSMC proliferation | Downregulates PCNA expression | Cultured VSMCs | nih.gov |

| Anti-Neointimal Hyperplasia | Inhibits VSMC migration | - | Cultured VSMCs | nih.govnih.gov |

| Anti-Neointimal Hyperplasia | Activates AMPK/PPAR-γ pathway | Promotes AMPK phosphorylation and increases PPAR-γ expression | Cultured VSMCs, Rat carotid artery injury model | nih.govnih.govmdpi.com |

| Anti-Neointimal Hyperplasia | Attenuates ROS production | Reduces PDGF-BB-induced oxidative stress | Cultured VSMCs | nih.govfrontiersin.org |

| Neurobiological Effects | Modulates GABAergic system | Enhances GABAergic transmission, upregulates GABAA receptor expression | - | biosynth.comnih.gov |

GABA-A Receptor Expression Regulation

Hypothalamic Level Regulatory Mechanisms

Research into the effects of co-administered Jujuboside A and B has shed light on regulatory mechanisms at the level of the hypothalamus. aging-us.com In a study using mice, the administration of Jujuboside A and B led to significant changes in protein expression within the hypothalamus, with 10 proteins being up-regulated and 139 proteins being down-regulated compared to a control group. aging-us.comnih.gov The investigation identified several key differentially expressed proteins (DEPs) involved in tight junction processing that were down-regulated. nih.gov This suggests that the sleep-aiding effects may be related to an impact on the blood-brain barrier and its permeability. aging-us.comnih.gov

Table 1: Effect of Jujuboside A+B on Differentially Expressed Proteins in the Hypothalamus nih.gov

| Protein | Function/Association | Observed Regulation |

|---|---|---|

| CLDN11 (Claudin-11) | Tight Junction Protein | Down-regulated |

| DLG1 (Discs Large Homolog 1) | Tight Junction Protein | Down-regulated |

| INADL (InaD-like protein) | Tight Junction Protein | Down-regulated |

| DNMBP (Dynamin Binding Protein) | Tight Junction Protein | Down-regulated |

| AF-6 | Tight Junction Protein | Down-regulated |

| ZO-1 (Zonula occludens-1) | Tight Junction Protein | Down-regulated |

| MPDZ (Multiple PDZ Domain Protein) | Tight Junction Protein | Down-regulated |

Neuroprotection Studies

Jujuboside B has demonstrated neuroprotective properties in several preclinical models. biosynth.comresearchgate.net It has been shown to protect against neurodegenerative conditions and suppress neuronal excitability. biosynth.comresearchgate.net One study found that Jujuboside B relieved febrile seizures in mice by inhibiting the activity of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) and reducing intracellular free calcium, thereby decreasing hippocampal neuronal excitability. researchgate.net

Further studies have investigated the protective effects of jujubosides against neurotoxicity. In human neuronal cell lines (SH-SY5Y and SK-N-SH), both Jujuboside A and B were capable of protecting against 6-hydroxydopamine (6-OHDA)-induced toxicity. nih.gov The mechanism for this protection involves rebalancing the redox system and resetting the PI3K/AKT apoptotic signaling cascade. nih.gov

Table 2: Neuroprotective Effect of Jujuboside B on 6-OHDA-Induced Cell Viability Loss nih.gov

| Cell Line | Jujuboside B Concentration | Rescued Cell Viability (%) |

|---|---|---|

| SH-SY5Y | 16 µM | 57.83 ± 3.82% |

| 32 µM | 74.17 ± 3.92% | |

| 64 µM | 77.00 ± 5.48% | |

| SK-N-SH | 16 µM | 59.50 ± 3.45% |

| 32 µM | 75.17 ± 6.40% | |

| 64 µM | 76.50 ± 5.17% |

Immunomodulatory and Anti-inflammatory Investigations

In addition to its neurological effects, Jujuboside B has been investigated for its ability to modulate the immune system and combat inflammation. mdpi.com

Inflammatory Mediator Regulation (e.g., Pro-inflammatory Cytokines, PGE2)

Jujuboside B has been shown to exert significant anti-inflammatory effects by regulating key inflammatory mediators. phcogres.com In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Jujuboside B treatment significantly downregulated the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). phcogres.comphcogres.com This action is linked to its ability to modulate signaling pathways such as NF-κB and MAPK. phcogres.com

Further research has shown that Jujuboside B can block the translocation of High Mobility Group Box 1 (HMGB1), a late-phase sepsis mediator, and prevent HMGB1-induced pro-inflammatory mechanisms by inhibiting the synthesis of TNF-α. nih.gov In animal models of allergic asthma, Jujuboside B reduced the levels of cytokines that regulate the allergic phenotype. mdpi.com Similarly, in a mouse model of acute lung injury, treatment with an extract containing Jujuboside B led to a significant decrease in elevated TNF-α levels. tums.ac.ir

Table 3: Summary of Jujuboside B's Effect on Pro-inflammatory Cytokines

| Cytokine | Model System | Observed Effect | Reference |

|---|---|---|---|

| TNF-α | LPS-stimulated RAW 264.7 cells | Down-regulation | phcogres.com |

| IL-1β | LPS-stimulated RAW 264.7 cells | Down-regulation | phcogres.com |

| IL-6 | LPS-stimulated RAW 264.7 cells | Down-regulation | phcogres.com |

| MCP-1 | LPS-stimulated RAW 264.7 cells | Down-regulation | phcogres.com |

| TNF-α | HMGB1-induced HUVECs | Synthesis blocked | nih.gov |

| TNF-α | LPS-induced acute lung injury in mice | Significantly reduced | tums.ac.ir |

Antioxidative Mechanisms (e.g., Nrf2-STING pathway)

Jujuboside B has been investigated for its protective effects against cellular damage through the modulation of key signaling pathways involved in oxidative stress. Research indicates that its mechanism of action is linked to the regulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Stimulator of Interferon Genes (STING) pathway. frontiersin.orgfrontiersin.org In a preclinical model of acetaminophen-induced liver injury, Jujuboside B demonstrated a capacity to mitigate hepatotoxicity. frontiersin.orgnih.gov The compound was found to upregulate the expression of Nrf2, a master regulator of antioxidant responses, which in turn enhances the cell's intrinsic defense mechanisms against oxidative stress. frontiersin.orgnih.govphcogres.com

Simultaneously, Jujuboside B was shown to inhibit the cGAS-STING signaling pathway. frontiersin.orgnih.gov The cGAS-STING pathway is a component of the innate immune system that, when overactivated, can contribute to tissue damage by promoting inflammation. frontiersin.orgresearchgate.net In the context of liver injury, DNA released from damaged cells can activate this pathway, leading to an amplified inflammatory cascade. researchgate.net By inhibiting the cGAS-STING pathway, Jujuboside B helps to reduce the production of pro-inflammatory cytokines, thus attenuating inflammation and subsequent cellular damage. frontiersin.orgnih.gov This dual action—enhancing antioxidant defenses via Nrf2 and reducing inflammation by inhibiting STING signaling—underlines its therapeutic potential in conditions driven by oxidative stress. frontiersin.orgphcogres.com

Table 1: Summary of Research on the Antioxidative Mechanisms of Jujuboside B

| Model System | Key Pathway Modulated | Observed Effect | Reference |

|---|---|---|---|

| Acetaminophen-induced liver injury in mice | Nrf2-STING Pathway | Ameliorated liver injury by upregulating Nrf2 protein expression and inhibiting the cGAS-STING pathway. | frontiersin.orgfrontiersin.orgnih.gov |

Anti-Asthmatic Mechanisms (e.g., Mast Cell Degranulation Inhibition, Inflammatory Cell Reduction)

Jujuboside B has demonstrated significant potential as an anti-asthmatic agent in various preclinical models. nih.govmedcraveonline.com Its mechanisms of action are primarily centered on the inhibition of mast cell degranulation and the reduction of inflammatory cell infiltration in the airways. nih.govmedcraveonline.com Mast cells are critical players in allergic responses, including asthma; their degranulation releases mediators like histamine (B1213489) that cause bronchoconstriction and inflammation. biotech-asia.org Studies have shown that Jujuboside B significantly inhibits clonidine-induced mast cell degranulation. nih.govmedcraveonline.com

Furthermore, in a mouse model of ovalbumin-induced allergic asthma, pretreatment with Jujuboside B led to a considerable reduction in the number of inflammatory cells, such as eosinophils, in the bronchoalveolar lavage (BAL) fluid. nih.gov This reduction in inflammatory cell count helps to alleviate the severity of pulmonary inflammation. nih.govmedcraveonline.com The compound also markedly reduced the high levels of T-helper type 2 (TH2) cytokines in the serum, BAL fluid, and lung homogenates. nih.gov TH2 cytokines are key drivers of the allergic inflammation characteristic of asthma. By suppressing both mast cell activity and the broader inflammatory cascade, Jujuboside B shows promise as a potential therapeutic agent for asthma. nih.govmedcraveonline.com

Table 2: Summary of Research on the Anti-Asthmatic Mechanisms of Jujuboside B

| Model/Assay | Mechanism Investigated | Finding | Reference |

|---|---|---|---|

| Clonidine-induced mast cell degranulation | Mast Cell Stabilization | Significantly inhibited mast cell degranulation. | nih.govmedcraveonline.com |

| Milk-induced leucocytosis and eosinophilia | Inflammatory Cell Reduction | Significantly inhibited the increase in leukocytes and eosinophils. | nih.govmedcraveonline.com |

| Ovalbumin (OVA)-induced allergic asthma in mice | Inflammatory Cell & Cytokine Reduction | Considerably lowered inflammatory cells in BAL fluid and reduced TH2 cytokine levels. | nih.gov |

Integumentary System Research

Anti-Melanogenesis Pathways (e.g., cAMP-CREB-MITF axis, Tyrosinase Expression)

Jujuboside B has been identified as a potent inhibitor of melanogenesis, the process of melanin (B1238610) production. nih.govnih.gov Its activity has been demonstrated in B16F10 melanoma cells and zebrafish larvae, where it effectively inhibits melanogenesis induced by α-melanocyte-stimulating hormone (α-MSH). nih.govresearchgate.net The primary mechanism for this effect is the downregulation of the cyclic adenosine monophosphate (cAMP)-response element-binding protein (CREB)-microphthalmia-associated transcription factor (MITF) signaling axis. nih.govmdpi.com

In melanocytes, α-MSH stimulates the production of cAMP, which in turn activates CREB. nih.gov Activated CREB promotes the expression of MITF, a key transcription factor that upregulates the genes essential for melanin synthesis, most notably tyrosinase. nih.govmdpi.com Tyrosinase is the rate-limiting enzyme in the melanogenic pathway. nih.gov Research has shown that Jujuboside B downregulates the levels of cAMP and subsequently suppresses the phosphorylation of CREB. nih.govnih.govresearchgate.net This leads to a decrease in the expression of both MITF and tyrosinase. nih.govnih.gov In addition to inhibiting the expression of tyrosinase, Jujuboside B has also been found to directly inhibit the enzymatic activity of mushroom tyrosinase in vitro. nih.govresearchgate.net This dual action of suppressing the key signaling pathway and directly inhibiting the primary enzyme makes it an effective anti-melanogenic agent. nih.gov

Table 3: Summary of Research on the Anti-Melanogenesis Pathways of Jujuboside B

| Model System | Molecular Target | Effect of Jujuboside B | Reference |

|---|---|---|---|

| α-MSH-stimulated B16F10 melanoma cells | cAMP levels | Downregulated | nih.govnih.gov |

| α-MSH-stimulated B16F10 melanoma cells | Phosphorylation of CREB | Downregulated | nih.govnih.govresearchgate.net |

| α-MSH-stimulated B16F10 melanoma cells | MITF expression | Downregulated | nih.govnih.govresearchgate.net |

| α-MSH-stimulated B16F10 melanoma cells | Tyrosinase expression | Downregulated | nih.govnih.gov |

| In vitro mushroom tyrosinase assay | Tyrosinase enzyme activity | Directly inhibited | nih.govresearchgate.net |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 6'''-feruloylspinosin |

| Acetaminophen |

| Betulin |

| Clonidine |

| Cyclic adenosine monophosphate (cAMP) |

| Epiceanothic acid |

| Jujuboside A |

| Jujuboside B |

| Microphthalmia-associated transcription factor (MITF) |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) |

| Ovalbumin |

| Response element-binding protein (CREB) |

| Stimulator of Interferon Genes (STING) |

Biosynthetic Pathways and Metabolic Studies of Jujuboside B

Biotransformation and Catabolism of Jujuboside B

The biotransformation and breakdown of Jujuboside B are critical processes that influence its bioavailability and pharmacological activity. These transformations occur through enzymatic actions and interactions with the gut microbiota.

Enzymatic Conversion Pathways

Jujuboside B can be formed from the enzymatic conversion of Jujuboside A. acs.org This biotransformation is primarily mediated by β-glucosidase. mdpi.comscispace.com Studies have shown that recombinant β-glucosidase enzymes from wild jujube, when expressed in Escherichia coli, can effectively convert Jujuboside A into Jujuboside B. mdpi.comresearchgate.net This enzymatic hydrolysis involves the removal of a glucose group from the sugar chain of Jujuboside A. mdpi.com The conversion rates can be quite high, with some studies reporting rates of approximately 78.8% to 86.9%. mdpi.comresearchgate.net This enzymatic conversion is significant as the catabolites of Jujuboside A, including Jujuboside B, are thought to possess important medicinal properties. mdpi.comresearchgate.net

Gut Microbiota-Mediated Metabolism

The gut microbiota plays a crucial role in the metabolism of Jujuboside B, which has low oral bioavailability on its own. researchgate.netmdpi.comnih.gov The transformation by intestinal flora is essential for its absorption and subsequent bioactivity. oup.com

The degradation of Jujuboside B by rat intestinal flora in vitro follows first-order kinetics. oup.comnih.gov The degradation starts slowly upon incubation with rat feces. nih.gov For instance, about 10% of the initial amount of Jujuboside B degrades within the first 2 hours of incubation. The rate of degradation is significantly correlated with the concentration of the sample solution. nih.gov

The metabolism of Jujuboside B by gut microbiota leads to the formation of several metabolites. Through processes like the stepwise removal of sugar residues, Jujuboside B can be biotransformed into secondary saponins (B1172615) such as Zizyphus saponin (B1150181) II and Bacopaside IV, and ultimately to its aglycone, jujubogenin. nih.gov The identification of these metabolites is typically carried out using techniques like rapid resolution liquid chromatography-triple quadrupole mass spectrometry (RRLC-MS/MS), which allows for their characterization based on chromatographic behavior and specific fragment ions. nih.gov

A study analyzing the biotransformation of Ziziphi Spinosae Semen saponins (ZSSS) by human gut microbiota identified 21 prototype compounds and 49 metabolites. researchgate.netnih.gov This highlights the complexity of the metabolic processes involved.

The biotransformation of Jujuboside B and other related saponins by gut microbiota involves a series of specific reactions. The most predominant of these is deglycosylation , which is the primary metabolic pathway for tetracyclic triterpenoid (B12794562) saponins. nih.gov This involves the sequential cleavage of sugar moieties from the saponin structure. nih.gov

Other significant biotransformation reactions that have been observed in both healthy individuals and those with insomnia include:

Deoxygenation researchgate.netnih.gov

Dehydration researchgate.netnih.gov

Deacylation researchgate.netnih.gov

Interestingly, oxidation and hydrogenation reactions have been uniquely observed in the gut microbiota of individuals with insomnia. researchgate.netnih.gov The diversity of glycosidases within the gut microbiota of individuals with insomnia appears to be higher, leading to the detection of unique metabolites. mdpi.com

Metabolite Elucidation and Characterization

Endogenous Biosynthetic Routes within Source Plants

Jujuboside B, a triterpenoid saponin, is synthesized in its source plant, Ziziphus jujuba, through complex biosynthetic pathways. mdpi.comnih.gov Triterpenoids in plants are generally produced via two main pathways: the mevalonate (B85504) (MVA) pathway and the 2-methylerythritol (B1207437) 4-phosphate (MEP) pathway. mdpi.comresearchgate.net

In the case of jujube, the MVA pathway is the primary route for the synthesis of triterpenoids. mdpi.comnih.gov This pathway begins with two molecules of acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.complos.org These five-carbon precursors are then used to build the diverse skeletons of triterpenoids. plos.org Key enzymes in this pathway, such as HMGR and MVK, have been identified as crucial for the accumulation of triterpenoid saponins. plos.org While the MEP pathway also produces IPP and DMAPP, the MVA pathway is the main contributor to triterpenoid synthesis in jujube. mdpi.complos.org

The biosynthesis of the triterpenoid backbone is followed by various modifications, such as glycosylation, which lead to the formation of a wide array of saponins, including Jujuboside B. nih.gov

Interactive Data Table: Key Biotransformation Reactions of Jujuboside B and Related Saponins by Gut Microbiota

| Reaction Type | Description | Observed In |

| Deglycosylation | Stepwise removal of sugar moieties. nih.gov | Healthy and Insomniac Individuals researchgate.netnih.gov |

| Deoxygenation | Removal of an oxygen atom. researchgate.netnih.gov | Healthy and Insomniac Individuals researchgate.netnih.gov |

| Dehydration | Removal of a water molecule. researchgate.netnih.gov | Healthy and Insomniac Individuals researchgate.netnih.gov |

| Deacylation | Removal of an acyl group. researchgate.netnih.gov | Healthy and Insomniac Individuals researchgate.netnih.gov |

| Oxidation | Addition of oxygen or removal of hydrogen. researchgate.netnih.gov | Insomniac Individuals Only researchgate.netnih.gov |

| Hydrogenation | Addition of hydrogen. researchgate.netnih.gov | Insomniac Individuals Only researchgate.netnih.gov |

Advanced Analytical and Methodological Approaches for Jujuboside B Research

Separation and Purification Methodologies

The isolation and purification of Jujuboside B from its natural source, primarily the seeds of Ziziphus jujuba, is a critical first step for research. This process involves various chromatographic techniques that separate it from a complex mixture of other compounds. tandfonline.combvsalud.org

Chromatographic Techniques

A variety of chromatographic methods are employed for the separation and purification of Jujuboside B. These techniques leverage differences in the physicochemical properties of compounds to achieve separation.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and rapid technique is used for the quantification of Jujuboside B in biological samples like rat plasma. researchgate.netrsc.org It offers excellent resolution and short analysis times.

Rapid Resolution Liquid Chromatography (RRLC-MS-MS): This method has been developed and validated for the rapid determination of Jujuboside B, particularly in studies investigating its degradation by gut microbiota. oup.com

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Diode Array Detection (DAD): HPLC-ELSD is utilized for the offline analysis of fractions during preparative purification, ensuring the purity of the isolated Jujuboside B. tandfonline.com HPLC-DAD is used to establish fingerprints of plant extracts containing Jujuboside B and to quantify other compounds alongside it. nih.gov

Countercurrent Chromatography (CCC): This support-free liquid-liquid partition chromatography technique is effective for the preparative separation of Jujuboside B from crude extracts, offering high purity and recovery rates. google.comresearchgate.netroutledge.com It avoids the irreversible adsorption of samples that can occur with solid supports. google.com

Silica Gel Column Chromatography: This is a fundamental technique used for the initial fractionation and purification of Jujuboside B from plant extracts. nih.govpharm.or.jpnih.govjppres.com It separates compounds based on their polarity. acmechem.com

Thin-Layer Chromatography (TLC): TLC is used for the qualitative analysis and monitoring of fractions during column chromatography to check for the presence and purity of Jujuboside B. nih.govscirp.org High-performance TLC (HPTLC) has also been used for quantitative analysis. scirp.org

Macroporous Resin Elution: Macroporous resins are used for the enrichment and preliminary purification of total saponins (B1172615), including Jujuboside B, from crude extracts. tandfonline.comgoogle.comnih.govresearcher.lifescience.gov The process involves adsorption of the saponins onto the resin followed by elution with a suitable solvent. science.gov

Quantitative Bioanalytical Techniques

Accurate quantification of Jujuboside B in biological matrices is essential for pharmacokinetic and metabolic studies. UPLC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and specificity. rsc.orgrsc.org

Development and Validation of UPLC-MS/MS Methods for Biological Matrices

Sensitive and reliable UPLC-MS/MS methods have been developed and validated for the determination of Jujuboside B in rat plasma. researchgate.netrsc.orgnih.gov These methods typically involve a simple protein precipitation step for sample preparation. researchgate.net The validation of these methods includes assessing linearity, accuracy, precision, recovery, and matrix effects to ensure the reliability of the results. nih.gov

Mass Spectrometry Parameters

Mass spectrometry is a key component of modern bioanalytical methods for Jujuboside B.

Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive MS technique used for quantification. rsc.orgoup.com For Jujuboside B, the precursor to product ion transition m/z 1043.3 → 911.5 is commonly monitored in negative ion mode. rsc.org Another transition, m/z 1043.3 → 749.2, has also been utilized. nih.gov

Electrospray Ionization (ESI): ESI is the preferred ionization source for analyzing Jujuboside B, typically operated in negative ion mode (ESI-) for optimal sensitivity. rsc.org

Table 1: UPLC-MS/MS Method Parameters for Jujuboside B Quantification in Rat Plasma

| Parameter | Details | Source |

|---|---|---|

| Chromatography System | UPLC | researchgate.netrsc.org |

| Mass Spectrometer | Tandem Mass Spectrometer | researchgate.netrsc.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | rsc.org |

| Scan Mode | Multiple Reaction Monitoring (MRM) | rsc.org |

| Precursor Ion (m/z) | 1043.3 | rsc.org |

| Product Ion (m/z) | 911.5 or 749.2 | rsc.org |

| Internal Standard | Jujuboside A | researchgate.netrsc.org |

| Sample Preparation | Protein Precipitation | researchgate.net |

Omics and High-Throughput Profiling

"Omics" technologies provide a global view of the molecular changes induced by Jujuboside B, offering insights into its mechanisms of action.

Proteomic Investigations

Proteomics is the large-scale study of proteins. Tandem Mass Tag (TMT) quantitative proteomics is a powerful technique used to identify and quantify thousands of proteins simultaneously, revealing changes in protein expression in response to a particular stimulus. proteomics.com.authermofisher.com

TMT Quantitative Proteomics for Differential Protein Expression: A study investigating the effects of co-administration of Jujuboside A and B used TMT quantitative proteomics to analyze differential protein expression in the hypothalamus of mice. nih.govresearchgate.netnih.gov This analysis identified numerous proteins that were either up- or down-regulated, providing clues about the molecular pathways affected by the jujubosides. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Jujuboside A |

| Jujuboside A1 |

| Jujuboside B |

| Jujuboside B1 |

| Jujuboside C |

| Jujuboside D |

| Acetyljujuboside B |

| Spinosin |

| 6‴-feruloyl spinosin |

| Betulinic acid |

| Magnoflorine |

| Ferulic acid |

| Z-ligustilide |

| Neomangiferin |

| Mangiferin |

| Dehydropachymic acid |

| Pachymic acid |

| Liquiritin apioside |

| Liquiritin |

| Isoliquiritin |

| Ononin |

| Liquiritigenin |

| Isoliquiritigenin |

| Glycyrrhizin |

| Apigenin |

| Apigenin-7-O-glucoside |

| Catechin |

| Luteolin |

| Quercetin |

| Didymin |

| Nairutin |

| Clinopodiside A |

Metabolomic Profiling (e.g., Untargeted Metabolomics for Quality Assessment)

Metabolomic profiling, particularly through untargeted approaches, has emerged as a powerful tool for the quality assessment of plant-derived materials, including those containing Jujuboside B. This technique allows for a comprehensive analysis of a wide range of small-molecule metabolites, providing a detailed chemical fingerprint that can be used to evaluate quality, differentiate between samples, and identify key bioactive compounds.

Untargeted metabolomics has been successfully employed to assess the quality of Ziziphi Spinosae Semen (ZSS), the primary source of Jujuboside B. Studies have utilized techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) and headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) to analyze the molecular-level changes in ZSS. mdpi.com For instance, research has shown that insect infestation can significantly alter the chemical profile of ZSS, leading to a decrease in the content of major active compounds, including Jujuboside B. mdpi.com

In one study, an untargeted metabolomics approach identified a total of 1059 chemical compounds in the fruit of three different jujube cultivars, which were categorized into 11 known classes. nih.gov Flavonoids, lipids, and phenolic acids were the most predominant classes. nih.gov Such comprehensive profiling allows for the identification of chemical markers that can distinguish between different cultivars and geographical origins, which is crucial for quality control. researchgate.netrjptonline.org For example, a comparative analysis of ZSS from different production areas revealed significant variations in the content of Jujuboside A and Jujuboside B, highlighting the importance of geographical origin in determining the quality of the raw material. spgykj.com

Furthermore, metabolomic studies have been instrumental in comparing wild versus cultivated sources of ZSS. High-performance liquid chromatography-evaporative light scattering detection (HPLC-ELSD) results have indicated that grafted ZSS contains higher levels of spinosin, jujuboside A, and jujuboside B compared to their wild counterparts. researchgate.netnih.govresearchgate.netnih.gov This suggests that cultivation practices can significantly influence the accumulation of key bioactive compounds like Jujuboside B.

The application of untargeted metabolomics extends to understanding the broader phytochemical landscape. In a study of eleven jujube cultivars, 1315 compounds were detected using LC-MS/MS, with amino acids and flavonoids being dominant categories. mdpi.com This level of detail provides a robust dataset for quality assessment and can inform the selection of cultivars with desirable chemical profiles for nutritional and medicinal purposes. mdpi.com The combination of UPLC-MS/MS and GC-MS has been confirmed as an effective technique for demonstrating the pharmaceutical quality of Ziziphus jujuba seeds. researchgate.net

Table 1: Impact of Insect Infestation on Key Compounds in Ziziphi Spinosae Semen (ZSS)

| Compound | Content Change after Infestation | Significance (p-value) |

|---|---|---|

| Spinosin | Decreased by 30.71% | < 0.05 |

| Jujuboside A | Decreased by 51.89% | < 0.05 |

| Jujuboside B | Decreased by 41.79% | < 0.05 |

| Betulinic Acid | Decreased by 14.77% | < 0.05 |

Transcriptomic Analysis (Potential Future Direction)

Transcriptomic analysis, which involves the study of the complete set of RNA transcripts produced by an organism under specific conditions, represents a promising future direction for Jujuboside B research. This approach can provide profound insights into the molecular mechanisms underlying the biosynthesis of Jujuboside B and other related saponins in Ziziphus species. By identifying the genes and regulatory networks involved, transcriptomics can pave the way for targeted breeding and biotechnological approaches to enhance the production of this valuable compound.

Recent studies have begun to explore the transcriptome of Ziziphus jujuba to understand the differences in chemical composition between wild and grafted varieties. researchgate.netnih.govresearchgate.netnih.gov For instance, a comprehensive transcriptome analysis revealed that between grafted and wild-type Semen Ziziphi Spinosae (SZS), there was significant enrichment of differentially expressed genes (DEGs) related to stress resistance and the healing process between the rootstock and scion. researchgate.netnih.govresearchgate.netnih.gov Importantly, this research identified 21 DEGs that may encode enzymes involved in the biosynthesis of terpenoid saponins, the class of compounds to which Jujuboside B belongs. researchgate.netnih.gov

Further investigation into the saponin (B1150181) biosynthesis pathway has identified several key genes, such as HMGR, MVK, MVD, and FPPS, that were upregulated in grafted SZS. nih.gov This upregulation correlates with the higher content of Jujubosides A and B observed in these samples. nih.gov Weighted correlation network analysis (WGCNA) has also been used to pinpoint core genes that govern the differences in medicinal components between grafted and wild SZS. plos.org

The integration of transcriptomic and metabolomic data offers a powerful synergistic approach. By correlating gene expression profiles with metabolite accumulation, researchers can more definitively identify the genes responsible for the synthesis of specific compounds like Jujuboside B. For example, an integrated analysis of the 'Lingwuchangzao' jujube cultivar across different developmental stages detected 750 metabolites and identified DEGs in key metabolic pathways, including carbohydrate metabolism. mdpi.com This multi-omics strategy provides a more holistic understanding of the complex biological processes that lead to the production of Jujuboside B. mdpi.com

Future transcriptomic studies could focus on elucidating the entire biosynthetic pathway of Jujuboside B, from its precursor molecules to the final glycosylation steps. This knowledge could be harnessed to develop genetically modified Ziziphus varieties or microbial systems capable of producing high yields of Jujuboside B, thereby ensuring a stable and sustainable supply for research and potential therapeutic applications.

Table 2: Differentially Expressed Genes (DEGs) in Saponin Biosynthesis in Grafted vs. Wild Semen Ziziphi Spinosae (SZS)

| Gene | Expression in Grafted SZS | Potential Role in Saponin Biosynthesis |

|---|---|---|

| HMGR | Upregulated | Catalyzes a key step in the mevalonate (B85504) pathway |

| MVK | Upregulated | Involved in the phosphorylation of mevalonate |

| MVD | Upregulated | Participates in the mevalonate pathway |

| FPPS | Upregulated | Catalyzes the formation of farnesyl pyrophosphate |

Structure Activity Relationship Sar Studies and Molecular Modeling of Jujuboside B

Saponin (B1150181) Structural Variations and Biological Efficacy (e.g., Comparative Studies with Jujuboside A on Platelet Aggregation)

The pharmacological activities of saponins (B1172615) can vary significantly with even minor changes in their structure. A clear example of this is seen when comparing the biological efficacy of Jujuboside B with its close structural analog, Jujuboside A, particularly concerning their effects on platelet aggregation.

Jujuboside B has been identified as a potent inhibitor of platelet aggregation. researchgate.netnih.gov Studies have shown that it effectively inhibits platelet aggregation induced by various agonists, including collagen, thrombin, arachidonic acid (AA), and adenosine (B11128) diphosphate (B83284) (ADP). nih.govchemfaces.commedcraveonline.com The mechanism behind this inhibition involves, at least in part, the reduction of collagen-induced thromboxane (B8750289) A2 (TXA2) production, a key mediator in platelet activation. nih.govmedcraveonline.com

In direct comparative studies, a significant difference in antiplatelet activity was observed between Jujuboside A and Jujuboside B. While both are principal components of the seeds of Ziziphus jujuba, only Jujuboside B demonstrated potent inhibitory effects on platelet aggregation induced by collagen, thrombin, AA, and ADP. nih.govchemfaces.com In an in vivo mouse model of acute pulmonary thromboembolism, the ethanolic extract of Ziziphus jujuba seeds, containing these jujubosides, protected against thromboembolic attacks. nrfhh.com Further investigation revealed that Jujuboside B was the active component responsible for this antithrombotic effect. nih.govnrfhh.com

This disparity in biological action underscores the importance of specific structural features for antiplatelet efficacy. The subtle structural differences between Jujuboside A and Jujuboside B, likely related to their glycosidic chains or aglycone structure, are critical determinants of their ability to interact with targets involved in the platelet aggregation cascade.

Table 1: Comparative Effects of Jujuboside A and Jujuboside B on Platelet Aggregation

Computational Modeling for Ligand-Target Interactions (e.g., Molecular Docking)

Computational modeling, particularly molecular docking, is a valuable technique used to predict and analyze the interaction between a small molecule (ligand), like Jujuboside B, and a biological macromolecule (receptor). researchgate.net This method simulates the binding process, predicting the preferred orientation and conformation of the ligand within the receptor's binding site and estimating the strength of the interaction, often expressed as binding energy.

Molecular docking studies have been employed to investigate the interaction of Jujuboside B with various protein targets, aiming to elucidate the molecular basis of its observed pharmacological effects. For instance, to understand its sedative effects, Jujuboside B has been docked with the gamma-aminobutyric acid type A (GABAA) receptor, a key target for sedative drugs. frontiersin.orgmdpi.com These studies calculate the binding energy to predict how stably the ligand binds to the receptor. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

In one such study, Jujuboside B was docked with the GABAARα1 subunit, showing a strong binding ability with a binding energy of -10.5 kJ/mol. frontiersin.org Another study investigated its interaction with both GABAA and serotonin (B10506) 5-HT2a receptors, which are important in sleep regulation. mdpi.com The results from these computational analyses help to identify key amino acid residues within the receptor's binding pocket that form hydrogen bonds or other interactions with the ligand, thereby stabilizing the complex. mdpi.com These insights are instrumental in explaining the compound's mechanism of action at a molecular level and can guide the design of new, more potent therapeutic agents.

Table 2: Molecular Docking of Jujuboside B with Neurological Receptors

Drug Discovery and Target Identification Research for Jujuboside B

Computational Drug Discovery Approaches (e.g., Network Pharmacology, In Silico Target Prediction)

Computational methods have become indispensable in modern drug discovery, offering a time- and cost-effective means to predict the biological targets of natural compounds like Jujuboside B. creative-biolabs.com Network pharmacology, a field that integrates systems biology and computational science, is a key approach used to understand the complex interactions between drugs, targets, and diseases. mdpi.com

In silico target prediction for Jujuboside B involves screening the compound against extensive protein databases to identify potential binding partners. creative-biolabs.com This approach reverses the traditional drug discovery paradigm by starting with a compound to find its targets. creative-biolabs.com By analyzing the chemical structure and known bioactivities of Jujuboside B, researchers can predict its interactions with various proteins and pathways. creative-biolabs.com For instance, computational platforms that integrate data from pathways, protein-protein interactions, and literature mining are used to construct comprehensive networks that shed light on the effects of Jujuboside B.

Molecular docking is another powerful in silico technique used to predict the binding affinity and interaction modes between Jujuboside B and its potential protein targets. mdpi.comfrontiersin.orgjkom.org Studies have utilized molecular docking to investigate the interaction of Jujuboside B with targets such as the GABA-A receptor and the 5-HT2a receptor, which are implicated in sleep regulation. mdpi.comfrontiersin.org These computational predictions provide valuable hypotheses that can then be validated through experimental studies.

Molecular Target Validation and Pathway Elucidation

Following computational predictions, the next crucial step is the experimental validation of the identified molecular targets and the elucidation of the biological pathways through which Jujuboside B exerts its effects. pelagobio.com This involves a combination of in vitro and in vivo studies to confirm the interactions and understand their functional consequences.

Identification of Specific Gene and Protein Targets (e.g., HBA1, LEP, MAOA, PRNP, GHRL, CLOCK, SLC6A4)

Network pharmacology studies have identified several potential gene and protein targets for Jujuboside B in the context of conditions like insomnia. A computational platform integrating various biological data identified a complex interaction network for insomnia, with 77 nodes and 96 edges. Within this network, key genes with maximal differential expression were identified, including HBA1, LEP, MAOA, PRNP, GHRL, CLOCK, and SLC6A4. Subsequent analysis revealed that HBA1, LEP, SLC6A4, and MAOA are likely targets of Jujuboside B.

These findings suggest that Jujuboside B may exert its therapeutic effects by modulating the expression or activity of these specific genes and their corresponding proteins, which are involved in various physiological processes, including metabolism, neurotransmitter regulation, and circadian rhythms.

Table 1: Potential Gene and Protein Targets of Jujuboside B

| Gene/Protein | Potential Role | Reference |

| HBA1 | Hemoglobin Subunit Alpha 1 | |

| LEP | Leptin | |

| MAOA | Monoamine Oxidase A | |

| PRNP | Prion Protein | |

| GHRL | Ghrelin/Obestatin Prepropeptide | |

| CLOCK | Clock Circadian Regulator | |

| SLC6A4 | Solute Carrier Family 6 Member 4 (Serotonin Transporter) |

Investigation of Protein-Protein Interaction Networks

Understanding how Jujuboside B's targets interact with other proteins is crucial for a comprehensive view of its mechanism of action. Protein-protein interaction (PPI) networks are mathematical models that represent the physical contacts between proteins within a cell. ebi.ac.uk Analyzing these networks helps to uncover the broader biological processes affected by the compound. ebi.ac.ukbjcancer.org

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis

To understand the biological significance of the identified targets, researchers perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses. frontiersin.orgnih.gov GO analysis categorizes genes and proteins based on their molecular function, cellular component, and biological process, providing insights into their roles in the cell. melbournebioinformatics.org.au KEGG analysis maps genes to specific signaling and metabolic pathways. nih.gov